

Application Notes and Protocols for Rapamycin Analog Administration in Animal Models

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Compound of Interest

Compound Name: *Rapamycin analog-2*

Cat. No.: *B15138066*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of rapamycin analogs in animal models. The protocols and data presented are synthesized from various studies and are intended to serve as a foundational resource for designing and executing in vivo experiments.

Rapamycin and its analogs, collectively known as "rapalogs," are inhibitors of the mechanistic target of rapamycin (mTOR), a key regulator of cellular growth, proliferation, and metabolism. [1][2] These compounds are widely investigated for their potential therapeutic applications in cancer, autoimmune diseases, and neurodegeneration.[1] This document outlines dosing regimens, experimental protocols, and the underlying signaling pathways relevant to the in vivo study of rapamycin analogs.

Data Presentation: Dosing Regimens in Animal Models

The following tables summarize various dosing regimens for rapamycin and its analogs that have been reported in the literature for different animal models. These tables are intended to provide a starting point for dose selection and study design. It is important to note that optimal dosing for a specific "**Rapamycin analog-2**" would need to be determined empirically through dose-ranging studies.

Table 1: Rapamycin Dosing Regimens in Mice

Compound	Mouse Strain	Dose	Route of Administration	Dosing Frequency	Key Findings/ Context	Reference
Rapamycin	C57BL/6J	8 mg/kg	Intraperitoneal (IP)	Every other day	Robust inhibition of mTORC1 signaling in multiple tissues.[3]	[3]
Rapamycin	C57BL/6J	12 mg/kg	Intraperitoneal (IP)	Every other day	Used for comparison with a novel rapamycin analog.[3]	[3]
Rapamycin	Ndufs4 Knockout	8 mg/kg	Intraperitoneal (IP)	Daily	Attenuates mitochondrial disease symptoms.[4]	[4]
Rapamycin	C57BL/6	4 mg/kg	Intraperitoneal (IP)	Every other day for 6 weeks	Increased longevity in aged mice.[5]	[5]
Rapamycin	129/Sv	1.5 mg/kg	Subcutaneous (SC)	3 times a week for 2 weeks, followed by 2 weeks off	Intermittent treatment extended lifespan.[4]	[4]
Rapamycin	-	2, 4, 5, or 8 mg/kg/day	Oral (PO)	Daily	Dose-dependent serum levels.[6]	[6]

Rapamycin	UM-HET3	14 ppm in food	Oral (in diet)	Continuous	Extends lifespan.[4]	[4]
Rapamycin	UM-HET3	42 ppm in food	Oral (in diet)	Continuous	Equivalent to ~7 mg/kg/day; extends lifespan.[5]	[5]
Everolimus (RAD001)	-	-	Oral	-	Second generation mTOR inhibitor with improved hydrophilicity.[1]	[1]

Table 2: Rapamycin Dosing Regimens in Rats

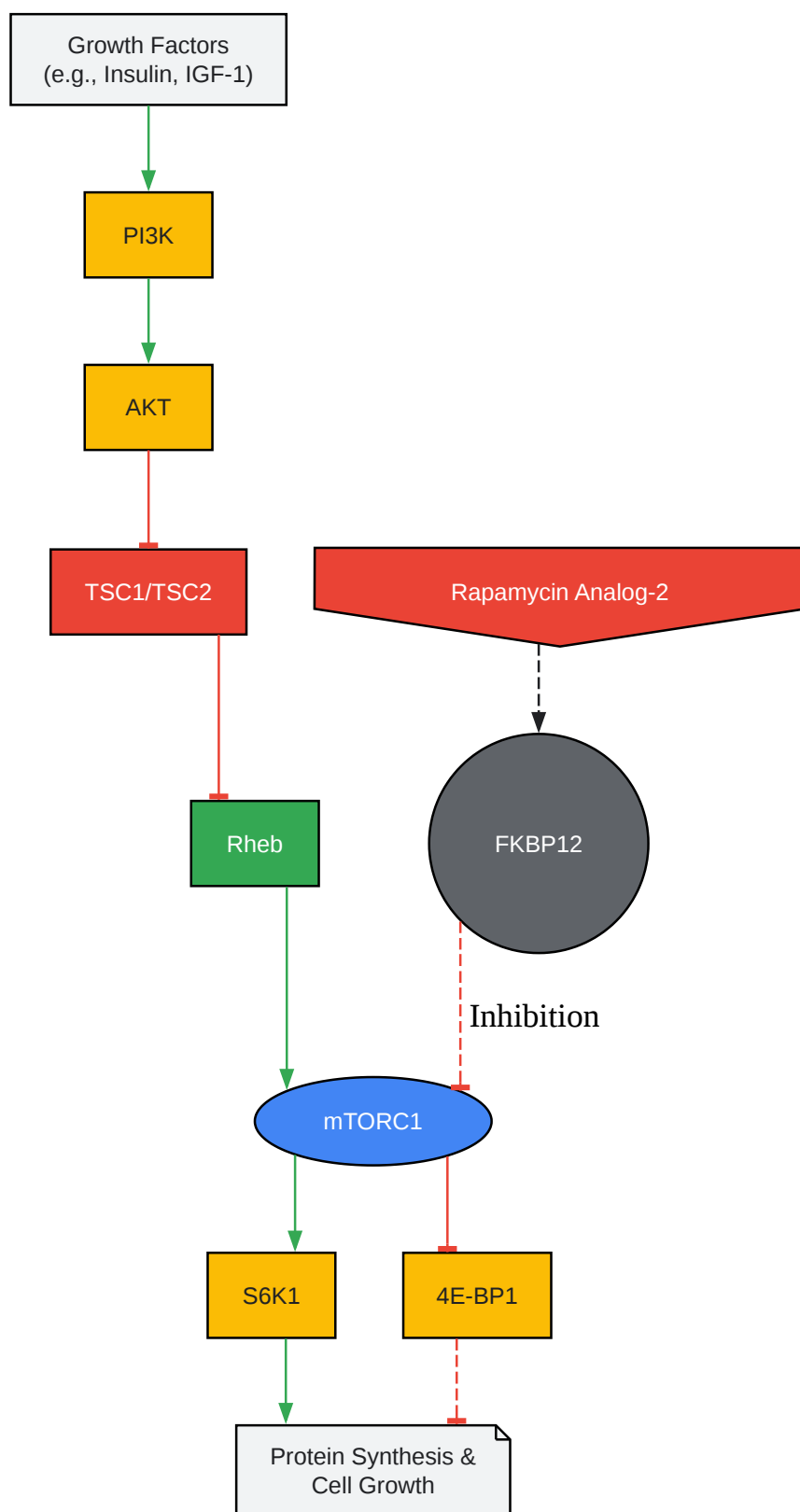
Compound	Rat Strain	Dose	Route of Administration	Dosing Frequency	Key Findings/Context	Reference
Rapamycin	Sprague Dawley	0.5 or 2.5 mg/kg	Intraperitoneal (IP)	Single dose	Monitored for effects on locomotor activity.[7]	[7]
Rapamycin	Spontaneously Hypertensive	3 mg/kg	Oral (PO)	Single dose	No effect on mean arterial blood pressure or heart rate.[7]	[7]
Rapamycin	Lewis	10 mg/kg	-	3 times per week for 2 weeks	Treatment for adjuvant-induced arthritis.[7]	[7]
Rapamycin	Charles River	0.05, 0.1, 0.25, 0.5, 1.0 mg/kg	Tail vein injection	Daily for 7-28 days	Toxicology study.[7]	[7]

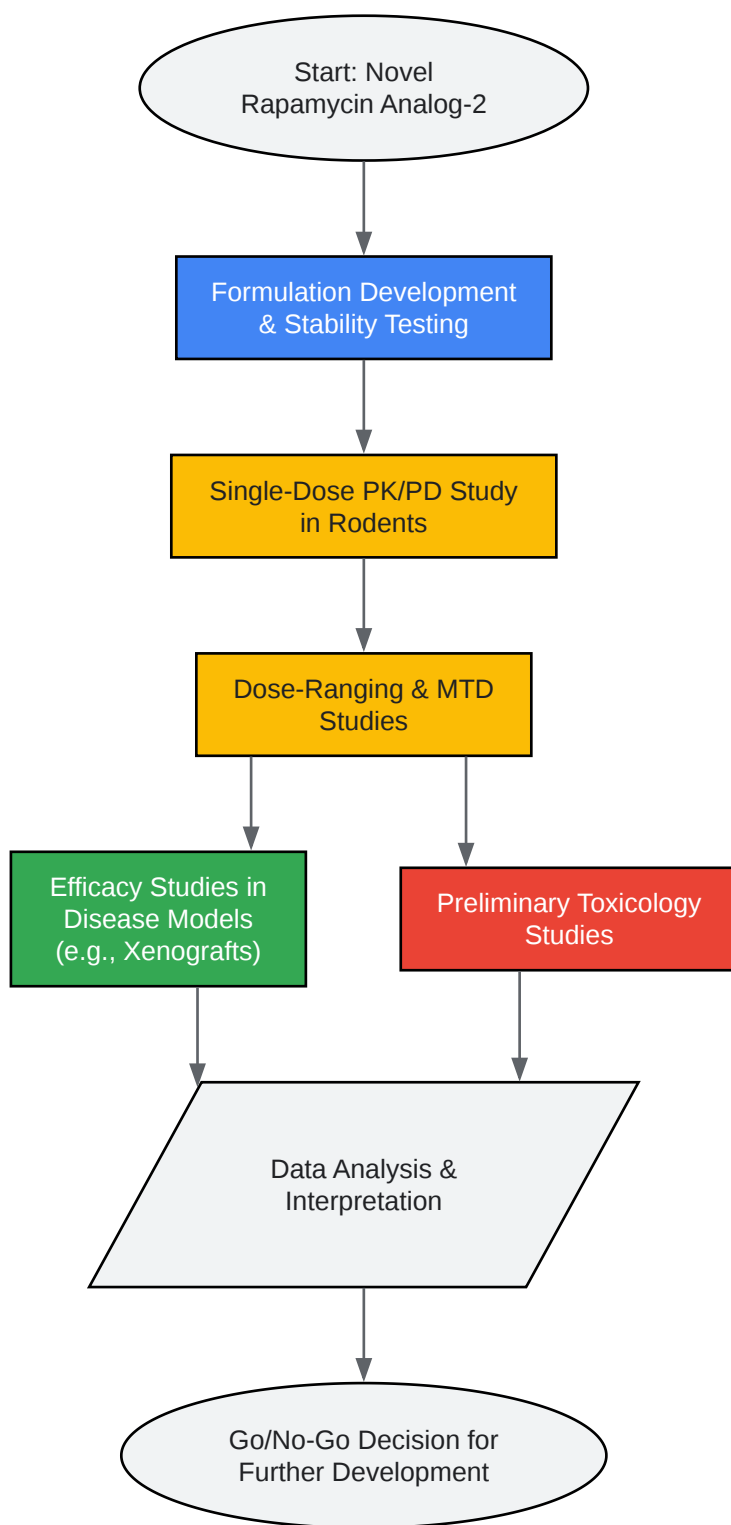
Table 3: Rapamycin Dosing Regimens in Other Animal Models

Compound	Animal Model	Dose	Route of Administration	Dosing Frequency	Key Findings/Context	Reference
Rapamycin	Healthy Dogs	0.1 mg/kg	Oral (PO)	Once daily for 5 days	Pharmacokinetic study; achieved blood concentrations in the ng/mL range.[8][9][10]	[8][9][10]
Rapamycin	Healthy Dogs	0.025 mg/kg	Oral (PO)	-	Pharmacokinetic study of long-term low-dose administration.[11]	[11]

Signaling Pathway

Rapamycin and its analogs function by inhibiting the mTOR signaling pathway, specifically the mTOR Complex 1 (mTORC1).[1][2] Upon entering the cell, rapamycin forms a complex with the FK506-binding protein of 12 kDa (FKBP12).[2][12] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[2][13] This inhibition disrupts the phosphorylation of downstream targets of mTORC1, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth.[14]





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